
ネツピタント
概要
説明
ネチュピタントは、主に化学療法による悪心と嘔吐を予防するために使用される制吐薬です。 これは、嘔吐に関連する神経ペプチドであるサブスタンスPの作用を阻害する選択的ニューロキニン1受容体拮抗薬です 。 ネチュピタントは、制吐効果を高めるために、セロトニン3受容体拮抗薬であるパロノセトロンと組み合わせて使用されることが多いです .
科学的研究の応用
Netupitant is a neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV) . The combination drug, netupitant-palonosetron (NEPA), is a fixed-dose antiemetic .
Clinical Trials and Efficacy
Netupitant's antiemetic efficacy has been investigated in multiple randomized, controlled trials .
NEPA vs. Palonosetron:
- In patients receiving highly emetogenic chemotherapy (HEC), oral NEPA with dexamethasone was more effective than palonosetron with dexamethasone regarding complete response (CR) and no significant nausea .
- One study showed that daily rates of breakthrough CINV gradually declined over five days with oral NEPA, while remaining constant with aprepitant. Significantly lower rates were seen with oral NEPA on day five (8% vs. 14%, p=0.006) .
- Efficacy with IV NEPA was similar to oral NEPA in the HEC-cisplatin setting .
NEPA vs. Aprepitant:
- A phase 3 study showed a single dose of oral NEPA with dexamethasone was non-inferior to a three-day oral aprepitant-granisetron-dexamethasone regimen in terms of overall CR rate .
- Oral NEPA had a significant benefit compared to the aprepitant regimen regarding the frequency of patients who did not need rescue medication in the delayed and overall phases .
NEPA for Hematopoietic Cell Transplantation (HCT):
- A phase II study investigated the efficacy and safety of NEPA for CINV prevention in hematopoietic cell transplantation (HCT) patients receiving BEAM therapy .
Formulations and Pharmacokinetics
Netupitant has high absolute bioavailability (63%-87%) and binds extensively to plasma proteins (>99%) .
- Various formulations of netupitant and palonosetron have been examined for bioequivalence .
- For doses up to 300 mg, netupitant showed a statistically significant over proportional increase with dose in Cmax, AUClast, and AUC0-inf. Dose proportionality was observed between the 300 mg and 450 mg doses .
- Food increases netupitant exposure, with Cmax increasing by 1.69 to 1.89 fold and AUC0-inf by 1.51 to 1.53 fold .
Comparative Effectiveness
- NEPA-based regimens showed superior efficacy over aprepitant-based regimens in managing CINV, particularly in the delayed and overall phases for patients undergoing moderately emetogenic chemotherapy (MEC) .
Data Tables Summarizing Clinical Trial Results
The following table summarizes clinical trial results of Netupitant:
Clinical Setting Study, Treatment (n) | Complete Response, Patients, % | No Emesis, Patients, % | No Rescue Medication, Patients, % |
---|---|---|---|
Acute Delayed Overall | Acute Delayed Overall | Acute Delayed Overall | |
Cisplatin-based HEC | |||
ClinicalTrial | |||
Hesketh 2014* Oral NEPA 300 + DEX (n=135) PALO + DEX (n=136) | 98.5 † 89.7 90.4 ‡ 80.1 89.6 † 76.5 | 98.5 † 89.7 91.9 † 80.1 91.1 † 76.5 | 100 97.8 98.5 97.1 98.5 95.6 |
Zhang 2018 Oral NEPA + DEX (n=412) APR + GRAN + DEX (n=416) | 84.5 87.0 77.9 74.3 73.8 72.4 | 85.2 87.5 79.4 76.2 75.0 74.0 | 98.8 98.3 97.6 †† 94.7 96.6 †† 93.5 |
Schwartzberg 2018 Oral NEPA + DEX (n=201) IV NEPA + DEX (n=203) | - - - - 84.1 76.8 | - - 88.6 84.2 | - - - - - - |
Real World | |||
Conter 2020 Oral NEPA + DEX (n=196) | 67.8 51.7 46.7 | - - - | - - 52.2 |
Non-AC-based HEC/MEC | |||
Clinical Trial | |||
Gralla 2014 ‡‡ Oral NEPA + DEX (n=309) APR + PALO + DEX (n=103) | 92.9 94.2 83.2 77.7 80.6 75.7 | - - - - | - - 87.7 91.3 |
AC-based HEC | |||
Clinical Trial | |||
Aapro 2014 Oral NEPA + DEX (n=724) PALO + DEX (n=725) | 88.4 § 85.0 76.9 ¶ 69.5 74.3 ¶ 66.6 | 90.9 § 87.3 81.8** 75.6 79.8 ¶ 72.1 | 93.5 92.3 85.8** 80.6 84.0 § 79.0 |
Schwartzberg 2020 Oral NEPA + DEX (n=202) IV NEPA + DEX (n=200) | - - - - 77.2 73.0 | - - 86.1 82.5 | - - 86.6 81.5 |
Caputo 2020 Oral NEPA + DEX (n=202) | 85.6 72.7 70.5 | - - - | - - - |
Yeo 2020 Oral NEPA + DEX (n=60) | 70.0 85.7 60.0 | 71.7 86.0 61.7 | 85.0 90.2 76.7 |
Real World | |||
Schilling 2021 Oral NEPA + DEX (n=1197) | 86.0 88.2 81.0 | 94.2 97.1 92.8 | 90.2 90.1 85.6 |
HEC (including AC)/MEC | |||
Real World | |||
Karthaus 2020 Oral NEPA + DEX (n=2153) | 89.2 87.1 82.5 | 95.7 96.1 93.5 | 92.5 90.0 87.0 |
*Only the results of the NEPA 300 + DEX arm are shown (commercially approved dose).
†p≤0.01 from logistic regression versus PALO + DEX.
‡p≤0.05 from logistic regression versus PALO + DEX.
§p≤0.05 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
¶p≤0.001 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
**p≤0.01 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
††p<0.05 versus APR + GRAN + DEX on the basis of the Cochran-Mantel-Haenszel test with gender as a stratifying variable.
‡‡Pivotal safety phase 3 study; efficacy outcomes were analyzed descriptively.
作用機序
ネチュピタントは、中枢神経系におけるヒトサブスタンスP/ニューロキニン1受容体の活性を選択的に結合して阻害することで効果を発揮します。この阻害は、嘔吐を引き起こす神経ペプチドであるサブスタンスPがニューロキニン1受容体に結合するのを防ぎます。 その結果、ネチュピタントは化学療法誘発性の悪心と嘔吐を効果的に予防します .
生化学分析
Biochemical Properties
Netupitant interacts with the NK1 receptors in the central nervous system (CNS), where it competitively binds to and blocks the activity of these receptors . This inhibits the binding of the endogenous tachykinin neuropeptide substance P (SP), which plays a crucial role in inducing vomiting .
Cellular Effects
Netupitant exerts its effects on various types of cells, primarily neurons in the CNS. By blocking the NK1 receptors, it disrupts the signaling pathways that lead to nausea and vomiting . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Netupitant’s mechanism of action involves its selective antagonism of the NK1 receptors. It competes with substance P for binding sites on these receptors in the CNS, thereby inhibiting the action of substance P . This can lead to changes in gene expression and enzyme activity related to the induction of vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Netupitant have been observed to be stable over time . It has been found to maintain its efficacy over multiple cycles of chemotherapy . Information on its degradation and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of Netupitant have been observed to vary with dosage . At doses of 0.1-3 mg/kg, it has been found to reduce bladder contraction frequency in a dose-dependent manner . It did not change bladder contraction amplitude .
Metabolic Pathways
Netupitant undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6 . It forms three major metabolites: a desmethyl derivative, an N-oxide derivative, and a hydroxymethyl derivative .
Transport and Distribution
Netupitant has a large volume of distribution, indicating wide distribution throughout the body . Specific details about how Netupitant is transported and distributed within cells and tissues are currently limited.
準備方法
合成経路と反応条件
ネチュピタントの合成には、安価な出発物質から始まる複数の工程が含まれます。 重要な中間体の1つは、2-クロロ-4-メトキシ-5-ニトロピリジンであり、テトラヒドロフラン、トルエン、またはジクロロメタンなどの溶媒の存在下でN-メチルピペラジンと反応させます 。 中間体の調製プロセスは単純で再現性が高いため、全体的な合成のコスト効率と環境安全性が高まります .
工業生産方法
ネチュピタントの工業生産は、同様の合成経路に従いますが、より大規模に行われます。採用されている方法は、容易に再現可能で環境に優しいように設計されています。 生産プロセスは、最終製品の高い収量と純度を保証するために最適化されています .
化学反応の分析
反応の種類
ネチュピタントは、以下を含むさまざまな化学反応を起こします。
酸化: ネチュピタントは特定の条件下で酸化され、さまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、中間体化合物中のニトロ基を修飾するために使用できます。
置換: 置換反応は、特に重要な中間体の形成において、ネチュピタントの合成に不可欠です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: テトラヒドロフラン、トルエン、ジクロロメタンなどの溶媒は、置換反応で一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ネチュピタントを生成するためにさらに処理されるさまざまな中間体が含まれます。 最終製品は、製薬用途に適した高純度のネチュピタントです .
科学研究の用途
ネチュピタントは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究の用途があります。
化学: ニューロキニン1受容体拮抗薬の研究におけるモデル化合物として使用されます。
生物学: 嘔吐やその他の生理学的プロセスにおけるサブスタンスPの役割を理解するのに役立ちます。
医学: 主に化学療法誘発性の悪心と嘔吐を予防するために使用されます。サブスタンスPが関与する他の疾患における潜在的な用途についても研究されています。
産業: 新しい制吐薬や製剤の開発に採用されています .
類似化合物との比較
ネチュピタントは、アプレピタントやフォサプレピタントなどの他のニューロキニン1受容体拮抗薬と比較されます。
アプレピタント: 機能は似ていますが、ネチュピタントと比較して半減期が短いです。
フォサプレピタント: アプレピタントのプロドラッグであり、静脈内投与されますが、ネチュピタントは経口製剤で入手できます。
独自性: ネチュピタントのより長い半減期とパロノセトロンとの組み合わせにより、急性および遅発性の化学療法誘発性の悪心と嘔吐の予防に効果的な選択肢となります .
類似化合物
- アプレピタント
- フォサプレピタント
- ロラピタント
ネチュピタントは、より長い作用時間とパロノセトロンとの効果的な組み合わせにより、化学療法誘発性の悪心と嘔吐の管理のための包括的なソリューションを提供し、際立っています .
生物活性
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist primarily used in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of netupitant, including its pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by relevant studies and data tables.
Pharmacodynamics
Netupitant exhibits a high affinity for human NK1 receptors, with a pKi value of 8.8, indicating its potency as a competitive antagonist. It effectively inhibits emesis induced by various emetogens in animal models, including ferrets and shrews, demonstrating significant efficacy in both acute and delayed phases of CINV. The effective dose (ED50) for blocking cisplatin-induced emesis is approximately 0.2 mg/kg orally .
Table 1: Efficacy of Netupitant in Animal Models
Model | Induced Emesis Type | ED50 (mg/kg) | Administration Route |
---|---|---|---|
Ferret | Cisplatin | 0.2 | Oral |
Shrew | Motion-induced | 0.1 | Oral |
Mongolian Gerbil | NK1 agonist-induced foot tapping | 0.5 | Oral |
Pharmacokinetics
Netupitant is characterized by rapid absorption and extensive plasma protein binding (>99% in humans). The volume of distribution is considerable, around 11.5 L/kg in rats and 13.8 L/kg in dogs. The compound has a half-life of approximately 10 hours, extending to 38.4 hours during recovery phases .
Table 2: Pharmacokinetic Profile of Netupitant
Parameter | Value |
---|---|
Plasma Protein Binding | >99% |
Volume of Distribution (L/kg) | Rats: 11.5, Dogs: 13.8 |
Half-life (hours) | ~10 (up to 38.4 during recovery) |
Metabolism and Excretion
Netupitant undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, leading to several metabolites (M1, M2, M3). The predominant metabolite M1 shows similar pharmacological activity to netupitant itself . The drug is primarily excreted through bile.
Clinical Efficacy
In clinical studies, netupitant combined with palonosetron has shown high complete response rates in patients undergoing highly emetogenic chemotherapy. In one multicenter trial involving 694 patients, this combination significantly reduced the incidence of CINV compared to placebo .
Table 3: Clinical Efficacy Data from Trials
Study Type | Participants | Complete Response Rate (%) | Control Group Response Rate (%) |
---|---|---|---|
Multicenter Randomized Trial | 694 | 75 | 52 |
Case Studies
A notable case study published in the Journal of Thoracic Oncology highlighted the effectiveness of netupitant/palonosetron in managing CINV among lung cancer patients undergoing chemotherapy. Patients reported improved quality of life and reduced need for rescue medications .
特性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183271 | |
Record name | Netupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses. | |
Record name | Netupitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
290297-26-6 | |
Record name | Netupitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Netupitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netupitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Netupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETUPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。